REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([N:13]2[C:17](=[O:18])[CH2:16][C:15]([CH3:19])=[N:14]2)[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=1)([OH:3])=[O:2].[CH3:20][N:21]([CH3:30])[C:22]1[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1>CCO>[C:10]([C:8]1[CH:7]=[C:6]([N:13]2[C:17](=[O:18])[C:16](=[CH:26][C:25]3[CH:28]=[CH:29][C:22]([N:21]([CH3:30])[CH3:20])=[CH:23][CH:24]=3)[C:15]([CH3:19])=[N:14]2)[CH:5]=[C:4]([C:1]([OH:3])=[O:2])[CH:9]=1)([OH:12])=[O:11]
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Name
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1-(3,5-dicarboxyphenyl)-3-methyl-2-pyrazoline-5-one
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Quantity
|
44.6 g
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Type
|
reactant
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Smiles
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C(=O)(O)C=1C=C(C=C(C1)C(=O)O)N1N=C(CC1=O)C
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Name
|
|
Quantity
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26.9 g
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Type
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reactant
|
Smiles
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CN(C1=CC=C(C=O)C=C1)C
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux for three hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was chilled in ice
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Type
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CUSTOM
|
Details
|
the resulting crude orange product was isolated by filtration
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Type
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WASH
|
Details
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washed with EtOH (200 mL)
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Type
|
CUSTOM
|
Details
|
The product was purified by three repetitive slurries of the solid in acetone (1.4 1)
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Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
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FILTRATION
|
Details
|
filtering
|
Type
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CUSTOM
|
Details
|
to recover the dye
|
Type
|
CUSTOM
|
Details
|
was above 310° C
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1C=C(C=C(C1)C(=O)O)N1N=C(C(C1=O)=CC1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |